Carboxy darafenib

Description

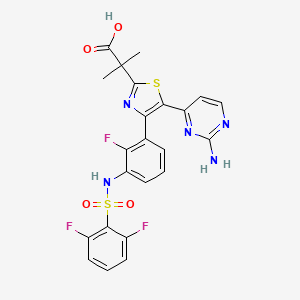

Carboxy darafenib (CAS 1195873-54-1) is a synthetic small-molecule therapeutic agent with the molecular formula C23H18F3N5O4S2 and a molecular weight of 549.542 g/mol. Its systematic IUPAC name is 2-[5-(2-amino-4-pyrimidinyl)-4-(3-[(2,6-difluorophenyl)sulfonyl]amino)-2-fluorophenyl)-1,3-thiazol-2-yl]-2-methylpropanoic acid . Structurally, it features a thiazole ring core substituted with fluorophenyl, sulfonylamino, and pyrimidinyl groups, along with a methylpropanoic acid side chain.

Structure

3D Structure

Properties

CAS No. |

1195873-54-1 |

|---|---|

Molecular Formula |

C23H18F3N5O4S2 |

Molecular Weight |

549.5 g/mol |

IUPAC Name |

2-[5-(2-aminopyrimidin-4-yl)-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-2-yl]-2-methylpropanoic acid |

InChI |

InChI=1S/C23H18F3N5O4S2/c1-23(2,21(32)33)20-30-17(18(36-20)15-9-10-28-22(27)29-15)11-5-3-8-14(16(11)26)31-37(34,35)19-12(24)6-4-7-13(19)25/h3-10,31H,1-2H3,(H,32,33)(H2,27,28,29) |

InChI Key |

HYPIMGBMLINCMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3-(3-amino-2-fluorophenyl)-3-oxa-propionate (Ester II) : This ester serves as a crucial starting intermediate.

- 2,6-Difluorobenzene sulfonyl chloride (III) : Used for sulfonamide formation.

- Halogenating agents : Employed for halogen substitution on intermediates.

- 2,2-Dimethyl thiopropionamide (VI) : Used in thiazole ring closure.

- DMF dimethylacetal (DMF-DMA) and Guanidinium nitrate : For pyrimidine ring closure.

Stepwise Synthesis Process

| Step | Reaction Type | Description | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Sulfonamide Formation | Ester (II) reacts with 2,6-difluorobenzene sulfonyl chloride (III) to form intermediate (IV) | Ester (II), 2,6-difluorobenzene sulfonyl chloride | Intermediate 3-[3-(2,6-difluorobenzene sulfonamido)-2-fluorophenyl]-3-oxa-propionic acid alkyl ester (IV) |

| 2 | Halogenation | Intermediate (IV) undergoes halogen substitution to yield intermediate (V) | Halogenating agent | Halogenated intermediate (V) |

| 3 | Thiazole Ring Closure | Intermediate (V) reacts with 2,2-dimethyl thiopropionamide (VI) to form thiazole ring-containing intermediate (VII) | Intermediate (V), 2,2-dimethyl thiopropionamide (VI) | Intermediate (VII) with thiazole ring |

| 4 | Acetylation | Intermediate (VII) is acetylated to form intermediate (VIII) | Acetylating agent | Acetylated intermediate (VIII) |

| 5 | Pyrimidine Ring Closure | Intermediate (VIII) reacts with DMF-DMA and guanidinium nitrate to close the pyrimidine ring, yielding Carboxy darafenib (I) | DMF-DMA, guanidinium nitrate | Final product: this compound |

Reaction Conditions and Notes

- The molar ratio of ester (IV), halogenating agent, and 2,2-dimethyl thiopropionamide (VI) is typically maintained between 1:1–3:1–2 to optimize yield.

- The thiazole ring closure can be performed without isolating intermediate (V), streamlining the process.

- Reflux conditions in ethyl acetate with alkali followed by acidification with concentrated hydrochloric acid are used during acetylation.

- The final pyrimidine ring closure is a critical step that ensures the formation of the biologically active core structure.

Analytical and Research Findings

- The preparation method is patented (CN103588767A), indicating its industrial relevance and optimization for scale-up.

- Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are employed to monitor the synthesis and purity of dabrafenib and its metabolites, including this compound.

- Enzymatic studies show that this compound is a metabolite formed via CYP3A4-mediated oxidation of dabrafenib, confirming the biological relevance of the synthetic compound.

- The synthetic route ensures the correct stereochemistry and functional group placement necessary for biological activity.

Summary Table of Preparation Steps

| Step No. | Intermediate | Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|---|---|

| 1 | Ester (II) | Sulfonamide formation | 2,6-Difluorobenzene sulfonyl chloride | Standard sulfonamide reaction conditions | Intermediate (IV) |

| 2 | Intermediate (IV) | Halogenation | Halogenating agent | Controlled halogenation | Intermediate (V) |

| 3 | Intermediate (V) | Thiazole ring closure | 2,2-Dimethyl thiopropionamide | Reflux in suitable solvent | Intermediate (VII) |

| 4 | Intermediate (VII) | Acetylation | Acetylating agent | Reflux with alkali and acid | Intermediate (VIII) |

| 5 | Intermediate (VIII) | Pyrimidine ring closure | DMF-DMA, Guanidinium nitrate | Ring closure reaction | This compound (I) |

Chemical Reactions Analysis

Types of Reactions

Carboxy darafenib undergoes several types of chemical reactions, including:

Oxidation: The formation of this compound from hydroxy-darafenib involves an oxidation reaction mediated by CYP3A4.

Decarboxylation: This compound can be decarboxylated to form desmethyl-darafenib.

Common Reagents and Conditions

Oxidation: The oxidation of hydroxy-darafenib to this compound requires the presence of CYP3A4 enzyme and appropriate cofactors.

Decarboxylation: The decarboxylation reaction typically occurs under physiological conditions without the need for additional reagents.

Major Products Formed

Desmethyl-darafenib: Formed through the decarboxylation of this compound.

Scientific Research Applications

Carboxy darafenib, as a metabolite of darafenib, has several scientific research applications:

Pharmacokinetics and Pharmacodynamics: Studying the metabolism and activity of this compound helps in understanding the pharmacokinetics and pharmacodynamics of darafenib.

Drug Metabolism Studies: Research on this compound provides insights into the metabolic pathways and potential drug-drug interactions involving darafenib.

Mechanism of Action

Carboxy darafenib itself does not have a direct mechanism of action but is a product of the metabolic pathway of darafenib. Darafenib exerts its effects by inhibiting the BRAF-mutant kinase, which is involved in the MAPK/ERK signaling pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the BRAFV600E mutation .

Comparison with Similar Compounds

Structural and Electronic Properties

Carboxy darafenib’s carboxy group introduces distinct electronic effects compared to analogs with ester or nitrile substituents. For example:

- Compounds 5 and 6 (polycyclic aromatic compounds with ortho/meta-carboxy esters) exhibit strong cytotoxicity due to interference with internal charge transfer (ICT) between the dioxin ring and nitrile groups, which disrupts electronic symmetry .

- Compounds 2–4 (with electron-donating groups near nitrile substituents) show non-uniform charge distribution, reducing cytotoxicity compared to carboxy-containing analogs .

Pharmacological Activity

Table 1: Cytotoxicity and Structural Features of this compound vs. Analogs

- Cytotoxicity: this compound’s carboxy group likely enhances cytotoxicity compared to dabrafenib, analogous to compound 5’s superior activity over non-carboxy derivatives .

- Target Specificity : Unlike dabrafenib, which selectively inhibits BRAF V600E mutants, this compound’s carboxy moiety may broaden or modify target interactions, though direct evidence is lacking .

Clinical and Regulatory Status

- Dabrafenib: Approved for BRAF-mutant melanoma and NSCLC, with well-documented clinical trials .

- This compound: No regulatory approvals are mentioned in the evidence. Its inclusion in pharmacopeias or clinical trials remains unconfirmed, highlighting a gap in current research .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural and functional properties of Carboxy darafenib?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) for structural elucidation, paired with in vitro assays (e.g., kinase inhibition profiling) to assess functional activity. For reproducibility, follow standardized protocols for compound handling and data validation, as outlined in medicinal chemistry guidelines . Include orthogonal validation (e.g., X-ray crystallography) to confirm binding modes, referencing datasets like the MIX-seq framework for comparative analysis .

Q. How can researchers design a robust synthesis pathway for this compound analogs?

- Methodological Answer : Apply retrosynthetic analysis to identify feasible routes, prioritizing steps with high atom economy and minimal side products. Use computational tools (e.g., DFT calculations) to predict reaction thermodynamics. Validate synthetic steps via HPLC purity checks and intermediate characterization, adhering to IUPAC nomenclature and reporting standards . For scalability, reference case studies from kinase inhibitor synthesis literature .

Q. What criteria should guide the selection of in vitro models for evaluating this compound’s efficacy?

- Methodological Answer : Prioritize cell lines with well-characterized genetic backgrounds (e.g., melanoma models from GSE72056 ). Include positive/negative controls (e.g., trametinib or DMSO-treated samples) and validate target engagement using Western blotting or flow cytometry. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) for experimental design .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be resolved?

- Methodological Answer : Conduct meta-analyses of existing datasets (e.g., MIX-seq ), focusing on variables like dosage, cell type specificity, and assay conditions. Apply statistical frameworks (e.g., hierarchical modeling) to account for batch effects. Cross-validate findings using orthogonal methods (e.g., CRISPR-Cas9 knockout screens) and consult domain experts to interpret discrepancies .

Q. What strategies are effective for integrating this compound’s mechanism of action into interdisciplinary disease models?

- Methodological Answer : Use systems biology approaches (e.g., d-scIGM models ) to map drug-target interactions across omics layers (genomics, proteomics). Collaborate with computational biologists to build predictive networks using STRING database interactions (confidence ≥700) . Validate hypotheses in co-culture or organoid models to capture microenvironmental influences .

Q. How should researchers address gaps in publicly available data on this compound’s off-target effects?

- Methodological Answer : Propose hypothesis-driven experiments using chemoproteomics (e.g., activity-based protein profiling) to identify off-targets. Leverage open-access repositories (e.g., PubChem, ChEMBL) for cross-referencing and submit raw data to community platforms post-publication to enhance transparency .

Q. What frameworks are optimal for analyzing this compound’s dose-response heterogeneity across cancer subtypes?

- Methodological Answer : Implement single-cell RNA-seq to dissect transcriptional heterogeneity, as demonstrated in melanoma studies . Apply nonlinear regression models (e.g., sigmoidal dose-response curves) and report IC₅₀/EC₅₀ values with 95% confidence intervals. Use tools like GraphPad Prism for reproducibility .

Methodological Guidance for Data Interpretation

- Handling Conflicting Results : Adopt multi-variable regression to isolate confounding factors (e.g., batch effects, cell viability thresholds) .

- Reproducibility : Document experimental conditions (temperature, solvent, incubation time) in line with MIAME/MINSEQE standards .

- Ethical Data Use : Ensure compliance with copyright and data-sharing agreements when reproducing published workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.